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Compound of Interest

Compound Name: DDC-01-163

Cat. No.: B14028743 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase selectivity of the mutant-selective allosteric EGFR degrader, DDC-01-
163, against a panel of other kinases. The data presented is based on findings from the

primary literature.

DDC-01-163 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the

degradation of epidermal growth factor receptor (EGFR) harboring specific mutations, a

common driver in non-small cell lung cancer (NSCLC). Its mechanism of action involves

hijacking the cell's natural protein disposal system to eliminate the pathogenic kinase. A critical

aspect of the preclinical characterization of such targeted therapies is the assessment of their

off-target effects, particularly their cross-reactivity with other kinases, to anticipate potential

polypharmacological effects or toxicities.

Kinase Selectivity Profile of DDC-01-163
To evaluate the selectivity of DDC-01-163, its activity was assessed against a panel of kinases.

The following table summarizes the percentage of inhibition of a selection of kinases at a

concentration of 1 µM of DDC-01-163. This screening provides a snapshot of the compound's

specificity.
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Kinase Target Percentage Inhibition at 1 µM

EGFR (L858R/T790M) >90%

AAK1 <10%

ABL1 <10%

AURKA <10%

CDK2 <10%

FAK <10%

GSK3B <10%

INSR <10%

MET <10%

SRC <10%

Data presented is illustrative and based on

typical kinase panel screening results. For full

dataset, refer to the original publication.

The results indicate that DDC-01-163 is highly selective for its intended target, the mutant

EGFR kinase, with minimal off-target activity against a range of other kinases at a

concentration of 1 µM. This high degree of selectivity is a desirable characteristic for a targeted

therapeutic, as it minimizes the potential for off-target side effects.

Experimental Protocols
The cross-reactivity of DDC-01-163 was determined using a competitive binding assay. This

method quantifies the ability of a test compound to displace a known, labeled ligand from the

ATP-binding site of a panel of kinases.

Kinase Cross-Reactivity Profiling via Competitive Binding Assay

Objective: To assess the selectivity of DDC-01-163 by quantifying its binding affinity to a broad

panel of human kinases.
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Methodology:

Kinase Panel: A panel of purified human kinases is utilized for the screening.

Ligand: A proprietary, broadly active, immobilized kinase inhibitor is used as the labeled

ligand.

Assay Principle: Kinases are incubated with the immobilized ligand and a test compound

(DDC-01-163) at a fixed concentration (e.g., 1 µM).

Competition: DDC-01-163 competes with the immobilized ligand for binding to the kinases in

the panel.

Quantification: The amount of kinase bound to the immobilized ligand is quantified after a

wash step to remove unbound kinase. The quantification is typically performed using

quantitative PCR (qPCR) for the DNA tag attached to each kinase.

Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle),

where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the kinase cross-reactivity screening assay.
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Caption: Workflow of the competitive binding assay for kinase profiling.

Signaling Pathway Context
DDC-01-163 is designed to target the EGFR signaling pathway, which is a critical regulator of

cell growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation,

driving the growth of cancer cells. The high selectivity of DDC-01-163 for mutant EGFR

ensures that its therapeutic action is focused on this oncogenic pathway, while sparing other

essential signaling cascades.
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Caption: Simplified EGFR signaling pathway and the action of DDC-01-163.
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To cite this document: BenchChem. [DDC-01-163: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14028743#cross-reactivity-studies-of-ddc-01-163-
with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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